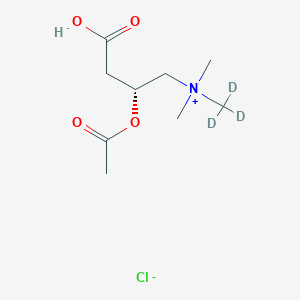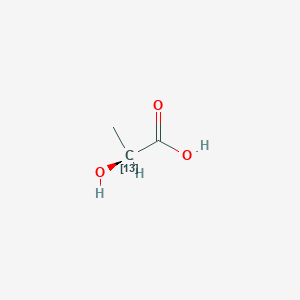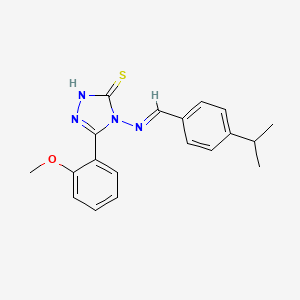![molecular formula C21H18ClN3O B12057797 [5-(2-Propynylamino)-9H-benzo[a]phenoxazin-9-ylidene]dimethylammonium chloride](/img/structure/B12057797.png)
[5-(2-Propynylamino)-9H-benzo[a]phenoxazin-9-ylidene]dimethylammonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5-(2-Propynylamino)-9H-benzo[a]phenoxazin-9-ylidene]dimethylammonium chloride is a chemical compound known for its applications in click labeling and fluorescence studies. It has a molecular formula of C21H18ClN3O and a molecular weight of 363.84 g/mol . This compound is characterized by its blue fluorescence when dissolved in methanol, making it useful in various scientific research applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-Propynylamino)-9H-benzo[a]phenoxazin-9-ylidene]dimethylammonium chloride involves the reaction of 5-amino-9H-benzo[a]phenoxazin-9-ylidene with 2-propynylamine under specific conditions. The reaction typically requires a solvent such as methanol and is conducted at low temperatures to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve a high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
[5-(2-Propynylamino)-9H-benzo[a]phenoxazin-9-ylidene]dimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinone derivative, while reduction could produce a reduced amine .
科学研究应用
[5-(2-Propynylamino)-9H-benzo[a]phenoxazin-9-ylidene]dimethylammonium chloride is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe in various chemical reactions and studies.
Biology: Employed in cell labeling and imaging due to its blue fluorescence.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of fluorescent dyes and markers for industrial applications.
作用机制
The mechanism of action of [5-(2-Propynylamino)-9H-benzo[a]phenoxazin-9-ylidene]dimethylammonium chloride involves its interaction with specific molecular targets. The compound’s fluorescence is due to its ability to absorb light at a specific wavelength (λex 633 nm) and emit light at a different wavelength (λem 671 nm). This property is exploited in various imaging and labeling techniques .
相似化合物的比较
Similar Compounds
Phenoxazine: A parent compound with similar fluorescent properties.
Phenothiazine: Another compound with comparable applications in fluorescence studies.
Nile Blue: A derivative used in similar biological and chemical applications.
Uniqueness
What sets [5-(2-Propynylamino)-9H-benzo[a]phenoxazin-9-ylidene]dimethylammonium chloride apart is its specific propynylamino substitution, which enhances its fluorescence and makes it particularly suitable for click labeling applications .
属性
分子式 |
C21H18ClN3O |
|---|---|
分子量 |
363.8 g/mol |
IUPAC 名称 |
dimethyl-[5-(prop-2-ynylamino)benzo[a]phenoxazin-9-ylidene]azanium;chloride |
InChI |
InChI=1S/C21H17N3O.ClH/c1-4-11-22-18-13-20-21(16-8-6-5-7-15(16)18)23-17-10-9-14(24(2)3)12-19(17)25-20;/h1,5-10,12-13H,11H2,2-3H3;1H |
InChI 键 |
HDBXFMBKCWAQCT-UHFFFAOYSA-N |
规范 SMILES |
C[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)NCC#C)OC2=C1)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5-2,4-Cyclopentadien-1-yl)[(1,2,3-)-1-phenyl-2-propenyl]-palladium](/img/structure/B12057720.png)
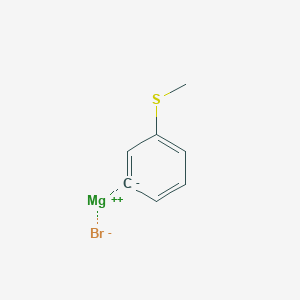
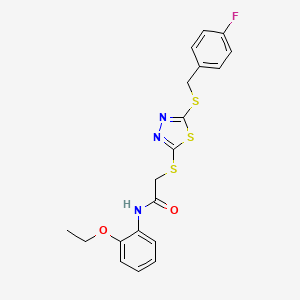

![9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-(1-tritylimidazol-4-yl)propan-2-yl]carbamate](/img/structure/B12057757.png)

![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12057766.png)

